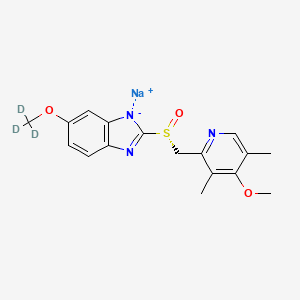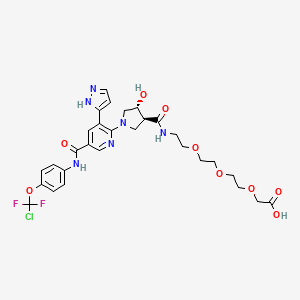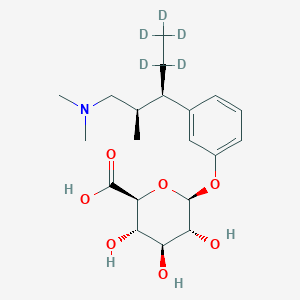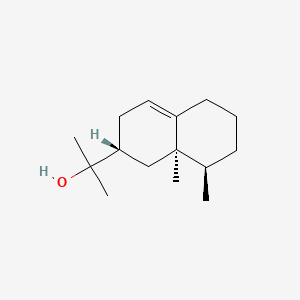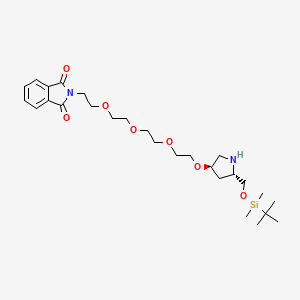
Phthalimide-PEG4-PDM-OTBS
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phthalimide-PEG4-PDM-OTBS is a polyethylene glycol-based PROTAC linker. This compound is utilized in the synthesis of a range of PROTACs (Proteolysis Targeting Chimeras), which consist of two distinct ligands connected by a linker. One ligand binds to an E3 ubiquitin ligase, while the other ligand binds to the target protein. By leveraging the intracellular ubiquitin-proteasome system, PROTACs selectively degrade target proteins .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phthalimide-PEG4-PDM-OTBS is synthesized through a series of organic reactions involving the coupling of phthalimide and PEG4-PDM-OTBS. The synthetic route typically involves the protection of functional groups, coupling reactions, and deprotection steps. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pH conditions to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to maximize yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Phthalimide-PEG4-PDM-OTBS undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). The reaction conditions vary depending on the specific reaction but generally involve controlled temperature, pressure, and pH .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols. Substitution reactions can result in a variety of functionalized derivatives .
Applications De Recherche Scientifique
Phthalimide-PEG4-PDM-OTBS has a wide range of scientific research applications, including:
Chemistry: Used as a linker in the synthesis of PROTACs, facilitating the study of protein degradation mechanisms.
Biology: Employed in the investigation of cellular processes and protein interactions.
Medicine: Utilized in drug discovery and development, particularly in the design of targeted therapies for diseases such as cancer.
Industry: Applied in the development of advanced materials and chemical processes
Mécanisme D'action
Phthalimide-PEG4-PDM-OTBS functions as a PROTAC linker, facilitating the degradation of target proteins through the ubiquitin-proteasome system. The compound binds to both the E3 ubiquitin ligase and the target protein, bringing them into close proximity. This interaction promotes the ubiquitination of the target protein, marking it for degradation by the proteasome .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phthalimide-PEG4-PDM: Similar structure but lacks the OTBS group.
Phthalimide-PEG4: Contains the phthalimide and PEG4 moieties but lacks the PDM and OTBS groups.
Phthalimide-PDM-OTBS: Contains the phthalimide and OTBS groups but lacks the PEG4 moiety.
Uniqueness
Phthalimide-PEG4-PDM-OTBS is unique due to its combination of phthalimide, PEG4, PDM, and OTBS groups. This unique structure allows it to function effectively as a PROTAC linker, facilitating the selective degradation of target proteins .
Propriétés
Formule moléculaire |
C27H44N2O7Si |
|---|---|
Poids moléculaire |
536.7 g/mol |
Nom IUPAC |
2-[2-[2-[2-[2-[(3R,5S)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]pyrrolidin-3-yl]oxyethoxy]ethoxy]ethoxy]ethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C27H44N2O7Si/c1-27(2,3)37(4,5)36-20-21-18-22(19-28-21)35-17-16-34-15-14-33-13-12-32-11-10-29-25(30)23-8-6-7-9-24(23)26(29)31/h6-9,21-22,28H,10-20H2,1-5H3/t21-,22+/m0/s1 |
Clé InChI |
NLFPGFSSIZQXNJ-FCHUYYIVSA-N |
SMILES isomérique |
CC(C)(C)[Si](C)(C)OC[C@@H]1C[C@H](CN1)OCCOCCOCCOCCN2C(=O)C3=CC=CC=C3C2=O |
SMILES canonique |
CC(C)(C)[Si](C)(C)OCC1CC(CN1)OCCOCCOCCOCCN2C(=O)C3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


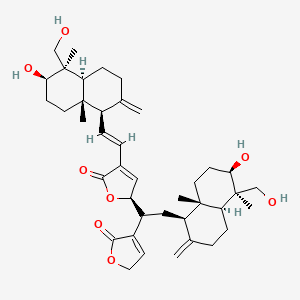
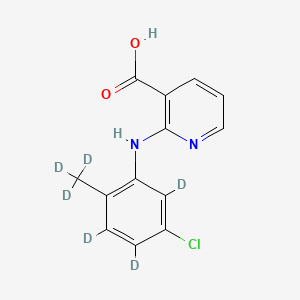

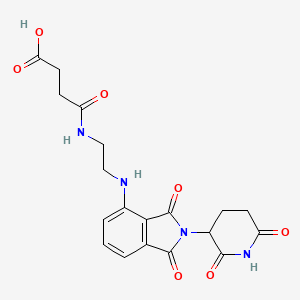
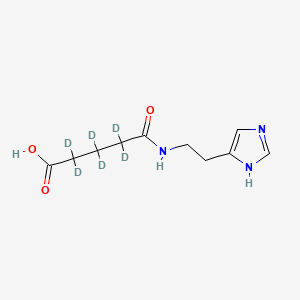
![N-[(1,2-Dihydro-4,6-dimethyl-2-oxo-3-pyridinyl)methyl]-3-[ethyl[trans-4-[(2-methoxyethyl)methylamino]cyclohexyl]amino]-2-methyl-5-[3-(4-morpholinyl)-1-propyn-1-yl]-benzamide-d8](/img/structure/B12423911.png)


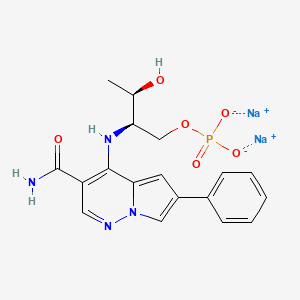
![4-Chloro-7-fluoroimidazo[1,5-a]quinoxaline](/img/structure/B12423950.png)
